N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
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Overview
Description
N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrido[1,2-A]pyrimidine core, a thiazole ring, and a carboxamide group. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the pyrido[1,2-A]pyrimidine core, followed by the introduction of the thiazole ring and the carboxamide group. Common reagents used in these reactions include various amines, acids, and catalysts. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. In medicine, it is explored for its potential therapeutic applications, such as in the development of new drugs. Additionally, it has industrial applications in the synthesis of various materials and chemicals .
Mechanism of Action
The mechanism of action of N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide can be compared with other similar compounds, such as those containing the pyrido[1,2-A]pyrimidine or thiazole moieties. Similar compounds include 2-(6,7,8,9-Tetrahydro-9-hydroxy-2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-yl)ethyl 4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinecarboxylate and various imidazole derivatives. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H18N4O2S |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C21H18N4O2S/c1-12-8-7-11-25-18(12)22-13(2)16(21(25)27)24-19(26)17-14(3)23-20(28-17)15-9-5-4-6-10-15/h4-11H,1-3H3,(H,24,26) |
InChI Key |
UMHQNCXDTSAMFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)C3=C(N=C(S3)C4=CC=CC=C4)C)C |
Origin of Product |
United States |
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